Quinomycin

Description

Properties

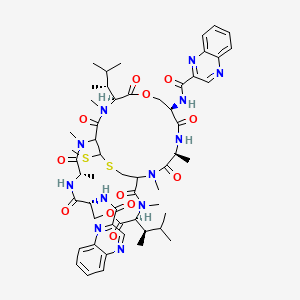

IUPAC Name |

N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-11,24-bis[(2R)-3-methylbutan-2-yl]-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69)/t29-,30-,31+,32+,39-,40-,41?,42+,43+,44?,55?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYOPINACXXCOV-BCAICVSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)[C@H](C)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)[C@H](C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H72N12O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1157.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11113-76-1 | |

| Record name | Quinomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling Quinomycin: A Technical Guide to its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Quinomycin, a potent antibiotic with significant antitumor and antiviral activities. We will delve into its natural microbial sources, detail the intricate processes of its isolation and purification, and explore its molecular mechanisms of action through key signaling pathways. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate complex biological and experimental workflows.

Natural Sources and Production Yields of this compound

This compound is a member of the quinoxaline family of antibiotics, primarily produced by various species of the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to produce a wide array of secondary metabolites. These microorganisms are typically found in diverse environments, ranging from soil to marine sediments. The production yield of this compound can vary significantly depending on the specific Streptomyces strain and the fermentation conditions employed.

Several members of the this compound family, including the well-studied Echinomycin (also known as this compound A), are synthesized through a non-ribosomal peptide synthetase (NRPS) pathway.[1] The biosynthetic gene clusters responsible for this compound production have been identified in several Streptomyces strains, paving the way for potential bioengineering approaches to enhance yield and generate novel analogs.[2]

Below is a summary of notable this compound-producing Streptomyces species and their reported yields.

| Streptomyces Species | This compound Family Member | Reported Yield | Reference |

| Streptomyces sp. LS462 | Echinomycin | 172 mg/L | [3] |

| Streptomyces lasaliensis | This compound A | Not specified | [4] |

| Streptomyces braegensis subsp. japonicus | UK-63,052 complex (this compound-like) | Not specified | [5] |

| Streptomyces sp. B475 (mangrove-derived) | Quinomycins K and L | 3.2 mg (K) and 1.8 mg (L) from 6L culture | [6][7] |

| Streptomyces sp. KN-0647 | This compound A | Not specified | |

| Streptomyces parvulus LS-2 | Actinomycin D (related phenoxazine) | 540 mg/L | [8] |

Isolation and Purification of this compound: A Detailed Methodology

The isolation and purification of this compound from bacterial cultures is a multi-step process that involves fermentation, extraction, and chromatographic separation. The following protocols provide a detailed guide for obtaining purified this compound.

I. Fermentation

Objective: To cultivate the this compound-producing Streptomyces strain under optimal conditions to maximize the yield of the target compound.

Materials:

-

Selected Streptomyces strain

-

Seed culture medium (e.g., ISP2 medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract, pH 7.2)[6]

-

Production medium (e.g., Starch Casein Nitrate Broth)

-

Shaker incubator

-

Erlenmeyer flasks

Protocol:

-

Inoculum Preparation: Aseptically inoculate a 500 mL Erlenmeyer flask containing 100 mL of sterile seed culture medium with spores or a mycelial suspension of the Streptomyces strain.[6]

-

Incubation: Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 180-220 rpm.[6]

-

Production Culture: Transfer the seed culture to a larger volume of production medium (e.g., 6 L distributed in multiple flasks) at an appropriate inoculation ratio (e.g., 5-10% v/v).

-

Fermentation: Incubate the production culture for 7-10 days under the same temperature and agitation conditions.[6] Monitor the production of this compound periodically using analytical techniques such as HPLC.

II. Extraction

Objective: To extract the crude this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Centrifuge

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separation of Biomass: Centrifuge the fermentation broth at a sufficient speed (e.g., 4000-5000 rpm) to separate the mycelial biomass from the supernatant.

-

Solvent Extraction:

-

Supernatant: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 15-20 minutes. Allow the layers to separate and collect the upper organic layer. Repeat the extraction process two more times to ensure complete recovery.[6]

-

Biomass (optional but recommended): The biomass can also be extracted separately by soaking in a suitable organic solvent like methanol or acetone, followed by filtration and evaporation of the solvent.

-

-

Concentration: Combine all the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Purification

Objective: To purify this compound from the crude extract using column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 or 230-400 mesh)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Protocol:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or hexane) and pour it into the chromatography column. Allow the silica gel to settle and pack uniformly.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it carefully onto the top of the silica gel bed. Alternatively, the crude extract can be adsorbed onto a small amount of silica gel, dried, and then loaded as a dry powder.

-

Elution: Begin the elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner. For example, a gradient of chloroform:methanol from 100:0 to 90:10 can be effective.[9]

-

Fraction Collection: Collect the eluate in separate fractions using a fraction collector.

-

Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates and visualizing the spots under UV light. Fractions containing the compound of interest (identified by its Rf value) are pooled together.

-

Final Concentration: Evaporate the solvent from the pooled fractions containing pure this compound using a rotary evaporator to obtain the purified compound as a powder. The purity can be further assessed by techniques like HPLC and mass spectrometry.

Experimental and Signaling Pathway Visualizations

To provide a clearer understanding of the experimental workflow and the molecular targets of this compound, the following diagrams have been generated using Graphviz.

Caption: Workflow for the isolation and purification of this compound.

This compound exerts its biological effects by targeting specific cellular signaling pathways. Two of the most well-characterized pathways inhibited by this compound are the Hypoxia-Inducible Factor-1 (HIF-1) and the Notch signaling pathways.[10][11]

Caption: this compound's inhibition of the HIF-1 signaling pathway.

Caption: this compound's inhibitory effect on the Notch signaling pathway.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. researchgate.net [researchgate.net]

- 3. banglajol.info [banglajol.info]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Purification [chem.rochester.edu]

- 8. protocols.io [protocols.io]

- 9. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Quinomycin A: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinomycin A, also known as Echinomycin, is a potent depsipeptide antibiotic belonging to the quinoxaline family.[1] Isolated from various Streptomyces species, it exhibits a broad spectrum of biological activities, including antimicrobial, antiviral, and notable antitumor properties.[1] Its unique mode of action, primarily involving the bifunctional intercalation into DNA, has made it a subject of intense research, particularly in the field of oncology. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound A, along with detailed experimental protocols for its analysis.

Chemical Structure and Physicochemical Properties

This compound A is a cyclic octadepsipeptide characterized by two quinoxaline-2-carbonyl chromophores attached to a peptide lactone ring. The cyclic core also features a thioacetal bridge, a distinguishing feature of this class of antibiotics.

Table 1: Chemical and Physicochemical Properties of this compound A

| Property | Value | Reference(s) |

| IUPAC Name | N-[(1R,4S,8R,11S,14R,17S,21R,24S)-3,11,13,16,24,26-hexamethyl-27-methylsulfanyl-2,5,9,12,15,18,22,25-octaoxo-4,17-di(propan-2-yl)-8-(quinoxaline-2-carbonylamino)-6,19-dioxa-28-thia-3,10,13,16,23,26-hexazabicyclo[12.12.3]nonacosan-21-yl]quinoxaline-2-carboxamide | [2] |

| Synonyms | Echinomycin, NSC-13502, NSC-526417, SK 302B | [3] |

| CAS Number | 512-64-1 | [4] |

| Molecular Formula | C₅₁H₆₄N₁₂O₁₂S₂ | [4] |

| Molecular Weight | 1101.26 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 217-218 °C | [4] |

| Solubility | Soluble in DMSO (up to 5 mg/mL), DMF. Limited solubility in ethanol and methanol. Poorly soluble in water. | [1][4] |

| pKa (Predicted) | 9.38 ± 0.70 | [4] |

| SMILES String | C[C@H]1C(=O)N(C)[C@H]2CS--INVALID-LINK--N(C)C(=O)--INVALID-LINK--OC(=O)--INVALID-LINK--C(=O)N(C)--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O[C@@H]1NC(=O)c1ncc2ccccc2n1 |

Biological and Pharmacological Properties

This compound A's biological activity is intrinsically linked to its ability to interact with DNA. This interaction underlies its potent antimicrobial and anticancer effects.

Mechanism of Action

DNA Intercalation: this compound A is a bifunctional intercalator, meaning it inserts its two quinoxaline chromophores into the DNA double helix at two separate locations simultaneously.[1] This bis-intercalation is sequence-selective, showing a preference for GC-rich regions, particularly at 5'-CpG-3' steps. This binding distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription, ultimately leading to cell death.

Enzyme Inhibition: A primary consequence of its DNA binding is the inhibition of enzymes that utilize DNA as a template. Notably, this compound A is a potent inhibitor of DNA topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.

Signaling Pathway Modulation: Beyond direct DNA interaction, this compound A has been shown to modulate key cellular signaling pathways implicated in cancer progression:

-

Hypoxia-Inducible Factor-1 (HIF-1) Pathway: this compound A is a potent inhibitor of HIF-1, a transcription factor that plays a central role in tumor adaptation to hypoxic environments, promoting angiogenesis and metastasis.[1] It inhibits the binding of HIF-1 to its DNA response elements.

-

Notch Signaling Pathway: This pathway is critical for cell fate determination and is often dysregulated in cancer. This compound A has been demonstrated to downregulate the expression of Notch receptors and their ligands, thereby inhibiting this pro-oncogenic signaling cascade.

Anticancer Activity

This compound A exhibits significant cytotoxicity against a wide range of cancer cell lines. Its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse, makes it a particularly promising therapeutic candidate.

Table 2: In Vitro Anticancer Activity of this compound A

| Cell Line/Target | Activity Type | Value | Reference(s) |

| Cancer Stem Cells (CSCs) | IC₅₀ | 29.4 pM | |

| U251-HRE (hypoxic induction of luciferase) | EC₅₀ | 1.2 nM | |

| Jurkat (Human T-cell leukemia) | IC₅₀ | 0.414 µM | [4] |

Antimicrobial Activity

This compound A was initially identified for its potent antibacterial properties, primarily against Gram-positive bacteria. Its broad-spectrum antimicrobial activity also extends to fungi and some viruses.

Table 3: In Vitro Antibacterial Activity of this compound A

| Bacterial Strain | Activity Type | Value (µg/mL) | Reference(s) |

| Staphylococcus epidermidis | MIC | 16 - 64 | [4] |

| Staphylococcus aureus | MIC | 16 - 64 | [4] |

| Enterococcus faecium | MIC | 16 - 64 | [4] |

| Enterococcus faecalis | MIC | 16 - 64 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound A.

Structural Elucidation

-

Objective: To determine the chemical structure and conformation of this compound A in solution.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound A in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Filter the solution into a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, providing conformational information.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, Mnova). Assign all proton and carbon signals by analyzing the 1D and 2D spectra.

-

Objective: To determine the accurate molecular weight and fragmentation pattern of this compound A.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound A in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

-

ESI-MS Analysis:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Mass Range: m/z 100-1500.

-

-

Tandem MS (MS/MS) Analysis:

-

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

-

Acquire the product ion spectrum.

-

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to deduce the sequence of amino acids and other structural features.

-

Objective: To determine the three-dimensional structure of this compound A when bound to a DNA duplex at atomic resolution.

-

Methodology:

-

DNA Oligonucleotide Synthesis and Purification: Synthesize and purify a self-complementary DNA oligonucleotide containing a preferred this compound A binding site (e.g., 5'-GCGTACGC-3').

-

Complex Formation: Dissolve the DNA oligonucleotide and this compound A in a suitable buffer (e.g., 10 mM sodium cacodylate, pH 7.0, 100 mM NaCl, 10 mM MgCl₂). The typical molar ratio of drug to DNA duplex is 2:1.

-

Crystallization: Use the hanging drop vapor diffusion method. Mix the complex solution with a precipitant solution (e.g., 20-30% 2-methyl-2,4-pentanediol (MPD), 40 mM sodium cacodylate, pH 7.0, 12 mM spermine tetrachloride) and equilibrate against a reservoir of the precipitant solution.

-

Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a standard B-DNA model. Build the this compound A molecule into the electron density map and refine the structure.

-

-

Data Analysis: Analyze the final refined structure to visualize the detailed interactions between this compound A and the DNA, including the intercalation geometry, hydrogen bonds, and van der Waals contacts.

Mechanism of Action Studies

-

Objective: To identify the specific DNA sequences where this compound A binds.

-

Principle: A DNA-binding compound protects the DNA from cleavage by a nuclease (e.g., DNase I) or a chemical agent at its binding site. This protection leaves a "footprint" on a sequencing gel.

-

Protocol:

-

DNA Probe Preparation: Prepare a DNA fragment of interest (e.g., a promoter region) and label one end with ³²P.

-

Binding Reaction: Incubate the radiolabeled DNA probe with increasing concentrations of this compound A in a suitable binding buffer.

-

DNase I Digestion: Add a limited amount of DNase I to the reaction mixtures to partially digest the DNA.

-

Reaction Termination and DNA Purification: Stop the reaction and purify the DNA fragments.

-

Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

-

Autoradiography: Expose the gel to X-ray film to visualize the DNA fragments.

-

-

Data Analysis: The binding sites of this compound A will appear as gaps (footprints) in the ladder of DNA fragments compared to the control lane without the drug.

-

Objective: To demonstrate the binding of this compound A to a specific DNA sequence.

-

Principle: The electrophoretic mobility of a DNA fragment is reduced upon binding to another molecule.

-

Protocol:

-

Probe Labeling: Label a short, double-stranded DNA oligonucleotide containing the putative binding site with a non-radioactive label (e.g., biotin, digoxigenin) or a radioactive label (³²P).

-

Binding Reaction: Incubate the labeled probe with increasing concentrations of this compound A in a binding buffer.

-

Gel Electrophoresis: Separate the binding reactions on a native (non-denaturing) polyacrylamide gel.

-

Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent or radioactive detection method.

-

-

Data Analysis: A slower-migrating band corresponding to the DNA-Quinomycin A complex will appear and increase in intensity with increasing concentrations of the drug.

-

Objective: To assess the inhibitory effect of this compound A on topoisomerase activity.

-

Principle: Topoisomerases can relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

-

Protocol:

-

Reaction Setup: In a reaction buffer, mix supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase I or II.

-

Inhibitor Addition: Add increasing concentrations of this compound A to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reactions by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light.

-

-

Data Analysis: In the presence of an effective inhibitor, the amount of relaxed DNA will decrease, and the supercoiled form will persist.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound A and a general experimental workflow for its study.

Caption: The inhibitory effect of this compound A on the HIF-1 signaling pathway.

Caption: this compound A's inhibitory action on the Notch signaling pathway.

Caption: A logical workflow for the comprehensive study of this compound A.

Conclusion

This compound A remains a molecule of significant interest due to its potent and multifaceted biological activities. Its well-defined mechanism of action as a DNA bis-intercalator and its ability to modulate critical cancer-related signaling pathways underscore its potential as a lead compound in drug discovery and development. The detailed chemical and pharmacological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic promise of this compound A.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jjournals.ju.edu.jo [jjournals.ju.edu.jo]

- 4. A New Analogue of Echinomycin and a New Cyclic Dipeptide from a Marine-Derived Streptomyces sp. LS298 - PMC [pmc.ncbi.nlm.nih.gov]

Quinomycin as a DNA Intercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinomycin A, a member of the quinoxaline family of antibiotics, is a potent antitumor agent that exerts its biological activity through the bifunctional intercalation into double-stranded DNA. This technical guide provides an in-depth overview of the molecular mechanism of this compound's interaction with DNA, its binding characteristics, and its downstream cellular effects. Detailed experimental protocols for key analytical techniques are provided, along with a comprehensive summary of quantitative binding data. Furthermore, this guide visualizes the intricate signaling pathways affected by this compound and the workflows of crucial experimental procedures through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of DNA-ligand interactions and the development of novel anticancer therapeutics.

Introduction

This compound A, also known as echinomycin, is a cyclic octadepsipeptide antibiotic that exhibits significant antitumor and antimicrobial properties.[1] Its primary mechanism of action involves the specific and high-affinity binding to double-stranded DNA. Unlike simple intercalators, this compound acts as a bifunctional intercalating agent, with its two planar quinoxaline chromophores inserting into the DNA double helix at separate locations, typically flanking a central sequence of base pairs.[2][3] This unique binding mode results in significant distortion of the DNA structure, including unwinding of the helix and an increase in its length, thereby interfering with essential cellular processes such as transcription and replication.[4]

This guide will delve into the technical details of this compound's interaction with DNA, providing a comprehensive resource for researchers in the field.

Mechanism of DNA Intercalation

This compound's interaction with DNA is a highly specific process, primarily targeting CpG (5'-CG-3') sequences.[5] The two quinoxaline rings of the molecule intercalate into the DNA at sites separated by two base pairs, a characteristic feature of bifunctional intercalation.[2] This "sandwiching" of the DNA base pairs by the quinoxaline chromophores is stabilized by the depsipeptide backbone, which resides in the minor groove.[5] This interaction is further strengthened by hydrogen bonds between the alanine residues of this compound and the guanine bases within the CpG step.[5]

The bifunctional intercalation of this compound induces significant conformational changes in the DNA structure. It unwinds the DNA helix by an angle approximately twice that of the simple intercalator ethidium bromide.[2] This substantial unwinding is a direct consequence of the dual intercalation of the quinoxaline rings. Furthermore, the insertion of the chromophores leads to a near doubling of the expected helix extension for a monofunctional intercalator, as confirmed by viscosity measurements.[6]

Quantitative Data on this compound-DNA Binding

The affinity of this compound for DNA has been quantified using various biophysical techniques. The binding constants (K) are dependent on the base composition and sequence of the DNA, as well as the ionic strength of the buffer.[4]

| DNA Source/Sequence | Method | Binding Constant (K) (M⁻¹) | Unwinding Angle (degrees) | Reference |

| Micrococcus lysodeikticus DNA | Solvent Partition | 2-6 times that of echinomycin | ~48° | [2][7] |

| Calf Thymus DNA | Solvent Partition | - | ~48° | [7] |

| poly(dG-dC) | Solvent Partition | Higher than poly(dA-dT) | - | [2] |

| poly(dA-dT) | Solvent Partition | Lower than poly(dG-dC) | - | [2] |

| pBR322 Plasmid DNA | Gel Electrophoresis | - | 48° | [2] |

Note: The unwinding angle of ethidium bromide is approximately 26°. This compound's unwinding angle of ~48° is nearly double, highlighting its bifunctional nature.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound-DNA interactions. The following sections provide step-by-step protocols for key experimental techniques.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences to which this compound binds.

Materials:

-

32P end-labeled DNA fragment of interest

-

This compound stock solution (in a suitable solvent like DMSO)

-

DNase I (RNase-free)

-

DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂)

-

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol

-

Loading buffer (e.g., formamide with tracking dyes)

-

Sequencing gel apparatus

Protocol:

-

Prepare reaction mixtures containing the end-labeled DNA fragment and varying concentrations of this compound in DNase I reaction buffer.

-

Incubate the mixtures at room temperature for at least 30 minutes to allow for binding equilibrium to be reached.

-

Initiate the DNase I digestion by adding a pre-determined optimal concentration of DNase I to each reaction.

-

Incubate for a short period (e.g., 1-2 minutes) at room temperature.

-

Stop the reaction by adding the stop solution.

-

Extract the DNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

-

Resuspend the DNA pellets in loading buffer.

-

Denature the samples by heating and then load them onto a high-resolution denaturing polyacrylamide sequencing gel.

-

Run the gel and visualize the DNA fragments by autoradiography.

-

The "footprint" will appear as a region of protection from DNase I cleavage where this compound was bound.

Viscosity Measurement

This method assesses the increase in DNA length upon this compound intercalation.

Materials:

-

Sonicated, rod-like DNA fragments (e.g., calf thymus DNA)

-

This compound solution

-

Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Capillary viscometer (e.g., Ostwald or Ubbelohde type)

-

Constant temperature water bath

Protocol:

-

Prepare a series of solutions containing a fixed concentration of DNA and increasing concentrations of this compound in the buffer.

-

Equilibrate the viscometer and the sample solutions in the constant temperature water bath.

-

Measure the flow time of the buffer (t₀) and each of the DNA-quinomycin solutions (t).

-

Calculate the relative viscosity (η_rel = t/t₀) for each sample.

-

Plot the specific viscosity (η_sp = η_rel - 1) divided by the this compound concentration versus the this compound concentration.

-

The change in viscosity provides information about the extent of DNA helix extension.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in DNA upon this compound binding.

Materials:

-

DNA solution (e.g., calf thymus DNA or a specific oligonucleotide)

-

This compound solution

-

Buffer (e.g., phosphate buffer)

-

CD spectropolarimeter

-

Quartz cuvette

Protocol:

-

Record the CD spectrum of the DNA solution alone in the desired wavelength range (typically 220-320 nm).

-

Titrate the DNA solution with small aliquots of the this compound solution.

-

Record the CD spectrum after each addition of this compound, allowing for equilibration.

-

Observe the changes in the CD signal, particularly the positive band around 275 nm and the negative band around 245 nm, which are characteristic of B-form DNA. Changes in these bands indicate alterations in DNA conformation.

Cellular Effects of this compound

This compound's ability to intercalate into DNA has profound consequences for cellular function, leading to the inhibition of key biological processes and the induction of specific signaling pathways.

Inhibition of Transcription

By binding to DNA, this compound physically obstructs the progression of RNA polymerase, thereby inhibiting transcription.[8] This is a primary mechanism behind its potent antimicrobial and antitumor activities.

Impact on Signaling Pathways

This compound has been shown to modulate several critical cellular signaling pathways, primarily as a downstream consequence of DNA binding and the ensuing cellular stress.

In pancreatic cancer cells, this compound has been demonstrated to be a potent inhibitor of the Notch signaling pathway.[6][9] This inhibition is achieved through the downregulation of Notch receptors (Notch1-4), their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), and the downstream target protein Hes-1.[9] Furthermore, this compound reduces the expression of proteins in the γ-secretase complex (Presenilin 1, Nicastrin, Pen2, and APH-1), which is required for Notch activation.[9]

This compound is a potent inhibitor of the hypoxia-inducible factor-1α (HIF-1α) DNA-binding activity.[1] HIF-1α is a key transcription factor in the cellular response to hypoxia and plays a crucial role in tumor progression and angiogenesis. By binding to CpG-rich sequences within the hypoxia-response elements (HREs) of HIF-1α target genes, this compound prevents the binding of the HIF-1 complex, thereby inhibiting the transcription of genes involved in tumor survival and angiogenesis, such as VEGF.[1][10]

The cellular stress induced by DNA damage and transcription inhibition by this compound ultimately leads to the activation of apoptotic pathways. In pancreatic cancer cells, this compound treatment results in an increase in the number of cells in the PreG0/G1 phase of the cell cycle and the activation of caspase-3, a key executioner of apoptosis.[7]

Conclusion

This compound's unique bifunctional mode of DNA intercalation, coupled with its high affinity and sequence specificity, makes it a powerful tool for studying DNA-ligand interactions and a promising scaffold for the development of new anticancer drugs. Its ability to disrupt fundamental cellular processes and modulate key signaling pathways, such as the Notch and HIF-1α pathways, underscores its therapeutic potential. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further research into this fascinating and potent molecule. A thorough understanding of its mechanism of action will be instrumental in designing next-generation quinoxaline-based therapeutics with improved efficacy and reduced toxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mybiosource.com [mybiosource.com]

- 7. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Quinomycin antibiotics

An In-depth Technical Guide to the Discovery and History of Quinomycin Antibiotics

Introduction

The this compound family of antibiotics represents a significant class of natural products characterized by their potent antimicrobial and antitumor activities. These compounds, which include well-known members like echinomycin and triostin A, are cyclic octadepsipeptides containing two quinoxaline chromophores.[1] Their unique mode of action, primarily through the bis-intercalation of their quinoxaline rings into DNA, has garnered considerable attention from the scientific community.[1] More recently, their role as inhibitors of hypoxia-inducible factor 1 (HIF-1) has opened new avenues for their therapeutic application, particularly in oncology.[2][3]

This guide provides a comprehensive overview of the discovery, history, chemical nature, and biological activities of this compound antibiotics. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Discovery and History

The journey of this compound antibiotics began in the mid-20th century, a period often referred to as the "golden age" of antibiotic discovery.[4] The first members of this class were isolated from soil-dwelling bacteria of the genus Streptomyces.

-

Echinomycin (this compound A): Echinomycin was first isolated from Streptomyces echinatus.[5] Its discovery marked the identification of a new class of antibiotics with a distinct chemical scaffold and biological activity. Initial studies revealed its potent activity against Gram-positive bacteria and certain tumors.[5]

-

Triostin A: Triostin A, another prominent member of the this compound family, was also isolated from Streptomyces species. It is structurally similar to echinomycin but differs in the nature of its sulfur-containing bridge, possessing a disulfide bond instead of a thioacetal bridge.[6][7] Triostin A is also a biosynthetic precursor to echinomycin.[3]

-

Other Quinomycins: Following the discovery of echinomycin and triostin A, several other analogues were isolated and characterized, including quinomycins B and C.[2] More recently, new members such as quinomycins K and L have been discovered from mangrove-derived Streptomyces species, highlighting the continued potential for finding novel this compound structures in diverse environments.[1]

Chemical Structure and Properties

Quinomycins are characterized by a cyclic octadepsipeptide core, which is a result of the head-to-tail dimerization of two identical tetrapeptide chains.[8] Two planar quinoxaline-2-carboxylic acid chromophores are attached to this peptide scaffold.[1][8]

Key Structural Features:

-

Cyclic Depsipeptide Core: Composed of eight amino acid residues, including both standard and N-methylated amino acids.[7]

-

Quinoxaline Chromophores: These aromatic moieties are crucial for the biological activity of quinomycins, as they are responsible for intercalating into DNA.[9]

-

Sulfur Bridge: A defining feature of this family is the cross-bridge that links the two peptide chains. In the this compound subgroup (e.g., echinomycin), this is a thioacetal bridge, while in the triostin subgroup (e.g., triostin A), it is a disulfide bond.[6][7]

Table 1: Structural Comparison of Key this compound Antibiotics

| Compound | Molecular Formula | Key Structural Feature | Reference |

| Echinomycin | C₅₁H₆₄N₁₂O₁₂S₂ | Thioacetal bridge | [6] |

| Triostin A | C₅₀H₆₂N₁₂O₁₂S₂ | Disulfide bridge | [10] |

| Triostin C | C₅₄H₇₀N₁₂O₁₂S₂ | Disulfide bridge, contains N,N-dimethyl-L-cystine | [10] |

| This compound K | C₅₂H₆₈N₁₂O₁₂ | No sulfur bridge | [1] |

| This compound L | C₅₂H₆₈N₁₂O₁₂ | No sulfur bridge | [1] |

Mechanism of Action

The biological activity of this compound antibiotics stems from their ability to interact with cellular macromolecules, primarily DNA. Two main mechanisms of action have been elucidated.

DNA Bis-intercalation

The primary and most well-studied mechanism of action is the bis-intercalation of the two quinoxaline chromophores into the DNA double helix.[9] This process involves the insertion of the planar aromatic rings between adjacent base pairs, leading to a distortion of the DNA structure and inhibition of processes such as transcription and replication.[11] Echinomycin, for instance, exhibits a preference for binding to CpG (5'-CG-3') sequences.[9]

Caption: DNA bis-intercalation by this compound antibiotics.

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

A more recently discovered mechanism of action for quinomycins, particularly echinomycin, is the inhibition of the transcription factor HIF-1.[2] HIF-1 plays a crucial role in the cellular response to hypoxia and is often overexpressed in cancerous tumors. Echinomycin inhibits the DNA-binding activity of HIF-1 to its target genes, known as hypoxia-responsive elements (HREs), thereby blocking the transcription of genes involved in tumor survival and angiogenesis.[12]

Caption: Inhibition of HIF-1 DNA binding by Echinomycin.

Biosynthesis

This compound antibiotics are synthesized via a nonribosomal peptide synthetase (NRPS) pathway.[6][13] This enzymatic machinery allows for the incorporation of non-proteinogenic and modified amino acids into the peptide backbone. The biosynthesis of echinomycin, a well-studied example, involves several key steps.[14]

-

Chromophore Formation: The quinoxaline-2-carboxylic acid (QXC) chromophore is derived from L-tryptophan through a series of enzymatic modifications.[14][15]

-

NRPS Assembly: The NRPS enzymes, encoded by genes such as qui6 and qui7 in the echinomycin biosynthetic gene cluster, assemble the tetrapeptide chains.[14] This involves the sequential addition of amino acids, including D-serine, L-alanine, N-methyl-L-cysteine, and N-methyl-L-valine.[7]

-

Dimerization and Cyclization: The thioesterase (TE) domain of the NRPS catalyzes the dimerization and head-to-tail cyclization of the two identical peptide chains to form the cyclic octadepsipeptide core.[14]

-

Cross-bridge Formation: In the final steps, enzymes catalyze the formation of the characteristic sulfur bridge. For triostin A, an oxidoreductase forms a disulfide bond.[13] For echinomycin, this disulfide bond is further modified by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase to form the thioacetal bridge.[6]

Caption: Simplified biosynthetic pathway of Echinomycin.

Experimental Protocols

This section provides generalized protocols for the isolation, purification, structure elucidation, and biological evaluation of this compound antibiotics.

Protocol: Isolation and Purification of Quinomycins

This protocol describes a general procedure for obtaining quinomycins from a Streptomyces fermentation broth.

-

Fermentation: a. Prepare a seed culture by inoculating a suitable liquid medium (e.g., Starch-Casein Broth) with spores or mycelia of the producing Streptomyces strain. b. Incubate at 28-30°C for 2-3 days with shaking (180-220 rpm). c. Transfer the seed culture (e.g., 5% v/v) to a larger volume of production medium and incubate for 7-10 days under the same conditions.

-

Extraction: a. Separate the mycelial biomass from the culture broth by centrifugation or filtration.[16] b. Extract the supernatant twice with an equal volume of a non-polar solvent like ethyl acetate. c. Extract the mycelial biomass with a mixture of acetone and methanol (1:1 v/v) to recover intracellular compounds.[16] d. Combine all organic extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

Chromatographic Purification: a. Silica Gel Column Chromatography (Initial Purification): i. Adsorb the crude extract onto a small amount of silica gel and load it onto a pre-packed silica gel column.[16] ii. Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by mixtures of ethyl acetate and methanol. iii. Collect fractions and monitor using Thin-Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC). iv. Pool the fractions containing the target this compound(s) and concentrate.[16] b. Semi-preparative HPLC (Final Purification): i. Dissolve the enriched fraction in a suitable solvent (e.g., methanol). ii. Purify the compound using a semi-preparative reverse-phase HPLC system with a C18 column.[16] iii. Use a gradient elution system, typically with water (containing 0.1% formic acid or trifluoroacetic acid) as solvent A and acetonitrile or methanol as solvent B.[16] iv. Monitor the elution profile with a UV-Vis or Diode Array Detector (DAD) at appropriate wavelengths (e.g., 220 nm, 320 nm). v. Collect the peak corresponding to the pure this compound and remove the solvent by lyophilization or evaporation to obtain the purified compound.

Caption: General workflow for isolation and purification.

Protocol: Structure Elucidation

The chemical structure of a purified this compound is typically determined using a combination of spectroscopic and spectrometric techniques.[1][17]

-

Mass Spectrometry (MS): a. Perform High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the accurate mass and molecular formula of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17] b. Analyze the spectra to establish the connectivity of atoms and identify the amino acid residues and the quinoxaline chromophores.

-

Advanced Marfey's Method: a. To determine the absolute configuration of the amino acid residues, hydrolyze the peptide. b. Derivatize the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). c. Analyze the derivatized amino acids by reverse-phase HPLC and compare their retention times with those of derivatized authentic D- and L-amino acid standards.[1]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[18][19] The broth microdilution method is commonly used.

-

Preparation: a. Prepare a stock solution of the purified this compound antibiotic in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.[19] The final volume in each well should be 100 µL.

-

Inoculation: a. Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. b. Add 100 µL of the bacterial suspension to each well containing the antibiotic dilutions. c. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is determined as the lowest antibiotic concentration in which there is no visible bacterial growth (i.e., the well is clear).[19]

Quantitative Data

The biological activity of this compound antibiotics has been quantified against various bacterial strains and cancer cell lines.

Table 2: Minimum Inhibitory Concentration (MIC) of Echinomycin

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 0.03 - 0.12 | [2] |

| Staphylococcus aureus (MSSA) | 0.03 - 0.06 | [2] |

| Streptococcus pneumoniae | ≤ 0.015 | [2] |

| Enterococcus faecalis | 0.12 - 0.5 | [2] |

| Bacillus subtilis | 0.004 | [2] |

Table 3: In Vitro Activity of Triostin A and Analogues

| Compound | Cell Line | IC₅₀ (nM) (HIF-1 Inhibition) | Reference |

| Triostin A | MCF-7 | 1.8 | [3] |

| Echinomycin | MCF-7 | 0.4 | [3] |

| Thiosulfinate analogue of Triostin A | MCF-7 | 10.9 | [3] |

Conclusion

The this compound antibiotics are a fascinating and enduring class of natural products. Since their initial discovery, research has unveiled their complex chemical structures, unique biosynthetic pathways, and multifaceted mechanisms of action, from DNA bis-intercalation to the inhibition of key transcription factors like HIF-1. Their potent biological activities continue to make them attractive scaffolds for the development of new therapeutic agents, particularly in the realms of infectious diseases and oncology. The detailed methodologies and data presented in this guide are intended to support further research and development in this promising area of natural product science.

References

- 1. Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review Echinomycin: A Journey of Challenges | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]

- 3. Solution-phase synthesis and biological evaluation of triostin A and its analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. fiveable.me [fiveable.me]

- 5. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Echinomycin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthetic Modularity Rules in the Bisintercalator Family of Antitumor Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Echinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structures of quinoxaline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triostin A derived hybrid for simultaneous DNA binding and metal coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Echinomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Quinomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinomycin C is a member of the quinoxaline family of antibiotics, a group of cyclic depsipeptides with potent biological activities.[1] First isolated from Streptomyces species, this class of compounds, which also includes the well-studied echinomycin (this compound A), has garnered significant interest for its antitumor, antimicrobial, and antiviral properties.[1] this compound C and its analogs exert their effects primarily through their unique interaction with DNA, acting as bis-intercalators, which leads to the disruption of various cellular processes, including transcription and replication. This technical guide provides an in-depth overview of the biological activity of this compound C, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its investigation.

Core Mechanism of Action: DNA Bis-intercalation

The primary mechanism of action for this compound C is its ability to bind to double-helical DNA.[2] Unlike simple intercalators, this compound C inserts both of its quinoxaline chromophores into the DNA double helix, a process known as bis-intercalation.[2][3] This interaction is sequence-specific, with a preference for CpG steps. The rigid cyclic peptide backbone holds the two chromophores at a fixed distance, allowing them to span the minor groove and intercalate at two separate sites on the DNA. This binding event leads to significant structural distortion of the DNA, including unwinding of the helix.[2] The consequence of this DNA binding is the inhibition of DNA-dependent RNA synthesis, which in turn disrupts cellular transcription and replication, ultimately leading to cell death.

Quantitative Data on Biological Activity

The biological potency of this compound C and its analog, echinomycin (this compound A), has been quantified in various studies. The following tables summarize key findings.

Table 1: Cytotoxicity of this compound A (Echinomycin)

| Cell Line | Assay Type | IC50 Value | Reference |

| Cancer Stem Cells (CSCs) | Not Specified | 29.4 pM | [4] |

| U-87 MG (Glioblastoma) | MTT Assay | 0.5 ± 0.1 nM | [5] |

Note: Data for this compound C is often reported under the name echinomycin or this compound A, which are structurally very similar.

Table 2: Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

| System | Assay Type | EC50/IC50 Value | Reference |

| U251-HRE cells | Luciferase Reporter Assay | 1.2 nM (EC50) | [4] |

| HIF-1α | In vitro binding assay | 29.4 pM (IC50) |

Table 3: Antimicrobial Activity

| Organism Type | Activity Spectrum | Reference |

| Gram-positive bacteria | Strong effect | [1] |

| Gram-negative bacteria | Some effect | [1] |

| Viruses (Poliovirus) | Protective effect in mice | [1] |

Key Signaling Pathways and Cellular Effects

Beyond its direct interaction with DNA, this compound C modulates several critical signaling pathways, contributing to its anticancer effects.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

This compound C is a potent inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway.[4] HIF-1 is a key transcription factor that plays a central role in the cellular response to hypoxia and is often overexpressed in tumors, promoting angiogenesis, metastasis, and metabolic adaptation.[6] this compound C inhibits the DNA-binding activity of HIF-1 to its target gene promoters, such as the Hypoxia Response Element (HRE) in the VEGF promoter.[6][7] This inhibition is highly selective, as it does not affect the binding of other transcription factors like AP-1 or NF-κB.[7] By blocking HIF-1 activity, this compound C can suppress tumor growth and angiogenesis.[4]

Figure 1. This compound C inhibits the binding of the HIF-1 complex to the Hypoxia Response Element (HRE), thereby preventing the transcription of target genes involved in tumor progression.

Induction of Apoptosis

This compound C is a potent inducer of apoptosis in cancer cells.[8] Treatment of pancreatic cancer cells with this compound C leads to an increase in the number of cells in the Pre-G0/G1 phase of the cell cycle, indicative of apoptosis.[8] Mechanistically, this compound C induces the activation of caspase-3, a key effector caspase in the apoptotic pathway.[8][9] This is accompanied by a reduction in the expression of anti-apoptotic proteins like cyclin D1 and the oncoprotein c-Myc.[8] The induction of apoptosis by this compound C is a critical component of its anticancer activity.

Figure 2. This compound C induces apoptosis by inhibiting Cyclin D1 and c-Myc, and promoting the activation of Caspase-3.

Inhibition of the Notch Signaling Pathway

Recent studies have revealed that this compound C also targets the Notch signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cancer stem cell (CSC) maintenance. Treatment with this compound C leads to the downregulation of all four Notch receptors (Notch-1 to -4), as well as Notch ligands such as Jagged-1 and 2, and Delta-like ligands 1, 3, and 4 in pancreatic cancer cells. Furthermore, it reduces the expression of the downstream Notch target gene Hes-1 and components of the γ-secretase complex (Presenilin-1, Nicastrin, APH1, and PEN2), which is required for Notch activation.[10] By inhibiting the Notch pathway, this compound C can effectively target the CSC population, which is often responsible for tumor recurrence and therapeutic resistance.

Figure 3. This compound C inhibits the Notch signaling pathway at multiple levels, including the expression of ligands, receptors, and the γ-secretase complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound C.

Experimental Workflow

Figure 4. A general experimental workflow for investigating the biological activity of this compound C.

Cell Culture

-

Cell Lines: Pancreatic cancer cell lines such as MiaPaCa-2 and PanC-1 are commonly used.[11][12]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2.5% horse serum, and 1% penicillin-streptomycin.[12]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12]

-

Subculture: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound C for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Assays

This method detects the cleavage of pro-caspase-3 into its active form.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-caspase-3 (recognizing both pro- and cleaved forms), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

-

Protocol:

-

Treat cells with this compound C as described for the cytotoxicity assay.

-

Lyse the cells and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-caspase-3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system. An increase in the cleaved caspase-3 fragment indicates apoptosis.

-

This technique quantifies the proportion of cells in different phases of the cell cycle.

-

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound C for 24 hours.[8]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. An increase in the sub-G1 peak is indicative of apoptosis.[8]

-

HIF-1 Inhibition Assays

This assay determines the in vivo binding of HIF-1α to the HRE of target gene promoters.

-

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis and sonication buffers

-

Anti-HIF-1α antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

PCR primers for the HRE region of the VEGF promoter

-

-

Protocol:

-

Treat cells with this compound C under hypoxic conditions (e.g., 1% O2).

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin by sonication to obtain fragments of 200-1000 bp.

-

Immunoprecipitate the HIF-1α-DNA complexes using an anti-HIF-1α antibody and protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links by heating with proteinase K.

-

Purify the DNA and perform qPCR using primers specific for the HRE in the VEGF promoter. A decrease in the amount of amplified DNA in this compound C-treated samples indicates inhibition of HIF-1α binding.

-

This assay measures the transcriptional activity of HIF-1.

-

Materials:

-

Cells stably or transiently transfected with a luciferase reporter plasmid containing HREs upstream of the luciferase gene (e.g., U251-HRE cells).[4]

-

Luciferase assay reagent

-

Luminometer

-

-

Protocol:

-

Seed the HRE-luciferase reporter cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound C.

-

Induce HIF-1 activity by placing the cells in a hypoxic chamber (1% O2) for 16-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer. A decrease in luminescence in this compound C-treated cells indicates inhibition of HIF-1 transcriptional activity.

-

Conclusion

This compound C is a potent bioactive molecule with a multifaceted mechanism of action that makes it a compelling candidate for further investigation, particularly in the context of oncology. Its ability to bis-intercalate into DNA, inhibit the critical HIF-1 signaling pathway, induce apoptosis, and suppress the Notch signaling pathway underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to explore and quantify the diverse biological activities of this compound C and its analogs, paving the way for future drug development efforts.

References

- 1. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. Western blot analysis and caspase-3/8 activity assay [bio-protocol.org]

- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. HRE-Luciferase reporter assay [bio-protocol.org]

- 10. corefacilities.iss.it [corefacilities.iss.it]

- 11. ebiohippo.com [ebiohippo.com]

- 12. spandidos-publications.com [spandidos-publications.com]

The Antitumor Properties of Quinomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinomycin, also known as Echinomycin, is a quinoxaline antibiotic that has demonstrated significant antitumor properties in a variety of preclinical models.[1] This technical guide provides a comprehensive overview of the core mechanisms of action, preclinical efficacy, and experimental protocols related to this compound's anticancer effects. Its primary modes of action include bifunctional DNA intercalation, potent inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway, and suppression of the Notch signaling cascade, particularly in cancer stem cells (CSCs).[2][3][4] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways affected by this compound to support further research and drug development efforts.

Introduction

This compound is a cyclic depsipeptide antibiotic originally isolated from Streptomyces echinatus.[1] Its potent biological activities, including antibacterial, antifungal, and antiviral properties, have been recognized for decades.[4] More recently, its significant antitumor effects have become a major focus of cancer research. This compound's unique ability to bifunctionally intercalate into DNA, along with its targeted inhibition of key cancer-promoting signaling pathways, positions it as a compelling candidate for further oncological investigation.[3][4] This guide aims to provide a detailed technical resource for professionals in the field of cancer research and drug development.

Mechanism of Action

This compound exerts its antitumor effects through a multi-pronged approach, primarily targeting fundamental cellular processes that are often dysregulated in cancer.

DNA Intercalation

This compound is a bifunctional intercalating agent, meaning it can insert itself into two separate sites in the DNA double helix simultaneously.[1][3] This action distorts the DNA structure, thereby interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5]

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

This compound is a potent, cell-permeable inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[2][4] HIF-1 is a key transcription factor that plays a crucial role in tumor progression and metastasis by controlling the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, particularly in the hypoxic microenvironment of solid tumors.[6][7] this compound inhibits the DNA-binding activity of HIF-1, thereby blocking the transcription of its target genes.[2] This disruption of the HIF-1 signaling pathway is a central component of this compound's antitumor activity.

Suppression of the Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in the self-renewal and therapeutic resistance of cancer stem cells (CSCs).[8] this compound has been shown to be a potent inhibitor of the Notch signaling pathway in pancreatic cancer.[3][8] It achieves this by downregulating the expression of Notch receptors (Notch 1-4), their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), and the downstream target protein Hes-1.[8] Furthermore, this compound reduces the expression of proteins in the γ-secretase complex (Presenilin 1, Nicastrin, Pen2, and APH-1), which is essential for Notch activation.[8]

Preclinical Antitumor Activity

This compound has demonstrated significant antitumor activity in various preclinical cancer models, particularly in pancreatic cancer and leukemia.

In Vitro Studies

-

Pancreatic Cancer: this compound treatment of pancreatic cancer cell lines (MiaPaCa-2, PanC-1, BxPC-3) resulted in a dose- and time-dependent inhibition of proliferation and colony formation, while showing no significant effect on normal pancreatic ductal epithelial cells.[3] It also induced apoptosis in these cancer cells.[3][9] Furthermore, this compound significantly reduced the number and size of pancreatospheres, indicating its effect on cancer stem cells.[3][10] Flow cytometry and western blot analyses confirmed the suppression of CSC marker proteins such as DCLK1, CD44, and CD24.[3][10]

-

Leukemia: In human leukemic CCRF-CEM cells, this compound exhibited cytotoxic effects.[2] It has also been shown to efficiently eradicate mouse lymphoma and serially transplantable human acute myeloid leukemia (AML) in xenogeneic models by preferentially eliminating cancer stem cells.[2]

In Vivo Studies

In a xenograft model using MiaPaCa-2 pancreatic cancer cells in nude mice, intraperitoneal administration of this compound (20 μg/kg body weight daily for 21 days) significantly suppressed tumor growth, as evidenced by lower tumor volume and weight.[3] Western blot and immunohistochemistry analyses of the treated xenograft tissues showed a significant inhibition of CSC markers (DCLK1, CD44, CD24) and Notch signaling-related proteins.[3][11]

Quantitative Data Summary

| Parameter | Cell Line/Model | Value/Effect | Reference |

| IC50 (Cancer Stem Cells) | General | 29.4 pM | [2] |

| EC50 (Hypoxic Induction) | U251-HRE cells | 1.2 nM | [2] |

| In Vivo Dosage | MiaPaCa-2 Xenograft (mice) | 20 μg/kg bw, intraperitoneally, daily for 21 days | [3] |

| Effect on Tumor Growth | MiaPaCa-2 Xenograft (mice) | Significant suppression of tumor volume and weight | [3] |

| Effect on VEGF mRNA | U251 cells (hypoxia) | Significant dose-dependent inhibition | [2] |

| Effect on CSC Markers | Pancreatic Cancer Cells | Significant reduction in DCLK1, CD44, CD24, EPCAM | [8][10] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays (General Protocol)

This protocol outlines a general method for assessing the cytotoxicity of this compound, which can be adapted for specific cell lines and experimental questions.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should not exceed 0.5%.[12] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[12]

-

MTT Assay:

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

To determine the effect of this compound on protein expression (e.g., Notch pathway components, CSC markers), western blotting is employed.

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cancer Stem Cell Markers

To quantify the population of cells expressing specific CSC markers (e.g., DCLK1), flow cytometry is utilized.

Procedure:

-

Cell Preparation: Treat cells with this compound, then harvest and wash the cells.

-

Antibody Staining: Incubate the cells with fluorescently labeled antibodies against the CSC markers of interest (e.g., anti-DCLK1 antibody-tagged phycoerythrin).[10]

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells positive for the specific marker.

Clinical perspective

Despite promising preclinical results, the clinical development of this compound (Echinomycin) has faced challenges. A phase II clinical trial in patients with metastatic soft tissue sarcoma, with a starting dose of 1,200 mcg/m2 administered intravenously once weekly for four weeks, showed no clinical responses.[13] Significant toxicity, particularly severe nausea and vomiting, was a major issue, limiting dose escalation.[13] These findings suggest that while this compound has potent antitumor activity, its therapeutic window may be narrow, and further research into drug delivery systems or analogue development may be necessary to improve its clinical utility.

Conclusion

This compound is a potent antitumor agent with a well-defined, multi-faceted mechanism of action that includes DNA intercalation and the inhibition of the HIF-1 and Notch signaling pathways. Its ability to target cancer stem cells is particularly noteworthy. While preclinical data are compelling, clinical translation has been hampered by toxicity. Future research should focus on optimizing its therapeutic index, potentially through the development of novel formulations, combination therapies, or the synthesis of less toxic analogues. The in-depth understanding of its mechanisms of action provides a strong rationale for these continued efforts.

References

- 1. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. bioaustralis.com [bioaustralis.com]

- 5. lecturio.com [lecturio.com]

- 6. Dual effect of echinomycin on hypoxia-inducible factor-1 activity under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound A targets Notch signaling pathway in pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. A phase II clinical trial of echinomycin in metastatic soft tissue sarcoma. An Illinois Cancer Center Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of Quinomycin in Pancreatic Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction